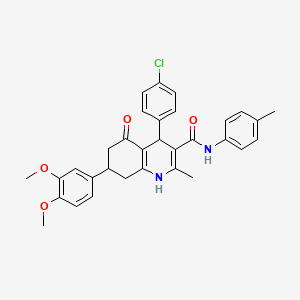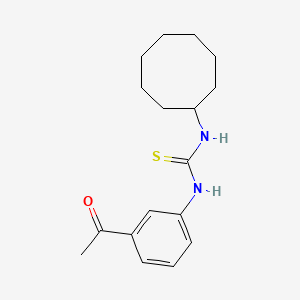
2-(3-nitrophenyl)-2-oxoethyl 2-(2,4-dichlorophenyl)-4-quinolinecarboxylate
Overview
Description
2-(3-nitrophenyl)-2-oxoethyl 2-(2,4-dichlorophenyl)-4-quinolinecarboxylate is a complex organic compound that features a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-nitrophenyl)-2-oxoethyl 2-(2,4-dichlorophenyl)-4-quinolinecarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the 2-(3-nitrophenyl)-2-oxoethyl group: This step involves the reaction of 3-nitrobenzaldehyde with ethyl acetoacetate under basic conditions to form the corresponding β-keto ester.
Coupling with 2-(2,4-dichlorophenyl) group: This can be done through a Friedel-Crafts acylation reaction, where the β-keto ester reacts with 2,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and greener solvents.
Chemical Reactions Analysis
Types of Reactions
2-(3-nitrophenyl)-2-oxoethyl 2-(2,4-dichlorophenyl)-4-quinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms on the 2,4-dichlorophenyl group can be substituted with nucleophiles like amines or thiols under basic conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydroxide, amines, thiols.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products
Reduction: 2-(3-aminophenyl)-2-oxoethyl 2-(2,4-dichlorophenyl)-4-quinolinecarboxylate.
Substitution: 2-(3-nitrophenyl)-2-oxoethyl 2-(substituted phenyl)-4-quinolinecarboxylate.
Hydrolysis: 2-(3-nitrophenyl)-2-oxoethyl 2-(2,4-dichlorophenyl)-4-quinolinecarboxylic acid.
Scientific Research Applications
2-(3-nitrophenyl)-2-oxoethyl 2-(2,4-dichlorophenyl)-4-quinolinecarboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Biological Research: It is used as a probe to study the interactions between quinoline derivatives and biological macromolecules.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 2-(3-nitrophenyl)-2-oxoethyl 2-(2,4-dichlorophenyl)-4-quinolinecarboxylate involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes like topoisomerases, which are involved in DNA replication and repair.
Pathways Involved: The compound can interfere with the cell cycle, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-(3-nitrophenyl)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate: Lacks the dichloro substitution, which may affect its biological activity.
2-(3-nitrophenyl)-2-oxoethyl 2-(4-chlorophenyl)-4-quinolinecarboxylate: Has a single chlorine substitution, which may result in different reactivity and potency.
Uniqueness
2-(3-nitrophenyl)-2-oxoethyl 2-(2,4-dichlorophenyl)-4-quinolinecarboxylate is unique due to the presence of both nitro and dichloro substituents, which can enhance its binding affinity to biological targets and increase its potency as a therapeutic agent.
Properties
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 2-(2,4-dichlorophenyl)quinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14Cl2N2O5/c25-15-8-9-18(20(26)11-15)22-12-19(17-6-1-2-7-21(17)27-22)24(30)33-13-23(29)14-4-3-5-16(10-14)28(31)32/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHVNBNGJBYFQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=C(C=C(C=C3)Cl)Cl)C(=O)OCC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14Cl2N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4,5-trimethoxy-N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B4725208.png)

![[1-[2-(allyloxy)benzyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B4725225.png)
![1-Fluoro-4-[2-[4-(4-pentylcyclohexyl)phenyl]ethynyl]benzene](/img/structure/B4725226.png)
![4-({3-[(4-CHLOROANILINO)CARBONYL]-4-ETHYL-5-METHYL-2-THIENYL}AMINO)-4-OXOBUTANOIC ACID](/img/structure/B4725233.png)
![5-tert-butyl-N-(2-methoxyethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4725236.png)

![4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B4725271.png)

![N-(3-acetylphenyl)-3-[2-(benzyloxy)phenyl]-2-cyanoacrylamide](/img/structure/B4725284.png)
![N-CYCLOPROPYL-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4725286.png)
![2-[[5-(3-aminophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B4725300.png)
![methyl 2-[({[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonothioyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4725307.png)
